molecular formula C14H18FNO B1386094 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone CAS No. 1019547-53-5

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B1386094
CAS No.: 1019547-53-5
M. Wt: 235.3 g/mol
InChI Key: XCRXOYDQRBYDEP-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is a chemical building block of significant interest in medicinal chemistry research. It serves as a critical synthetic intermediate in the development of novel therapeutic agents. Scientific literature highlights the importance of analogous compounds containing both a fluoro-substituted phenyl ring and a piperidine moiety. Such structures are frequently explored as core pharmacophores in the design of potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling pathways . Furthermore, structurally similar piperidine-containing scaffolds are investigated in other therapeutic areas, such as in molecules targeting estrogen-related receptors for metabolic diseases . Researchers can utilize this ketone intermediate to efficiently construct more complex, pharmaceutically relevant molecules, leveraging its reactive carbonyl group for further chemical modifications. This compound is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXOYDQRBYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, a fluorinated aromatic ketone with significant potential as a building block in modern drug discovery. The document details the compound's chemical and physical properties, provides a plausible and detailed synthetic protocol, and explores its applications for researchers in medicinal chemistry and pharmaceutical development. By dissecting its structural components—the fluoroacetophenone core and the 3-methylpiperidine moiety—this guide illuminates the rationale behind its utility as a scaffold for developing novel therapeutics. The synthesis and analytical sections are designed to be self-validating, offering a clear pathway from reaction to structural confirmation.

Chemical Identity and Properties

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is an organic compound that integrates several key pharmacophores. Its structure is built upon a phenylethanone (acetophenone) backbone, which is functionalized with a fluorine atom and a substituted piperidine ring. The fluorine atom is positioned meta to the acetyl group, while the 3-methylpiperidine substituent is located at the para position.

IUPAC Name: 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone[1][2]

Synonyms: 3'-Fluoro-4'-(3-methylpiperidin-1-yl)acetophenone

Physicochemical Properties

The key identifiers and properties of the compound are summarized in the table below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 351039-00-4[3]
Molecular Formula C₁₄H₁₈FNO[3]
Molecular Weight 235.30 g/mol [3]
Appearance Inferred to be a solid or viscous liquid at room temperatureN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)N/A
Hazard Classification Irritant[3]

Synthesis and Mechanistic Rationale

The synthesis of 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing acetyl group, which facilitates the displacement of a fluoride ion by an amine nucleophile.

Synthetic Workflow

The proposed synthesis starts from the commercially available 1-(3,4-difluorophenyl)ethanone and 3-methylpiperidine. The acetyl group, being strongly electron-withdrawing, activates the para-position for nucleophilic attack more strongly than the meta-position. This regioselectivity ensures that the piperidine preferentially displaces the fluorine atom at the C4 position.

G cluster_reaction Reaction Vessel reagent1 1-(3,4-Difluorophenyl)ethanone reaction_core Nucleophilic Aromatic Substitution (SₙAr) Heat (e.g., 80-120 °C) reagent1->reaction_core reagent2 3-Methylpiperidine reagent2->reaction_core base K₂CO₃ or DIPEA (Base) base->reaction_core solvent DMSO or ACN (Solvent) solvent->reaction_core workup Aqueous Workup (Extraction with EtOAc) reaction_core->workup Reaction Quench purification Purification (Column Chromatography) workup->purification product 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone purification->product Isolation

Caption: Proposed synthetic workflow for 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone.

Experimental Protocol

This protocol provides a self-validating methodology, where successful synthesis can be confirmed by the analytical techniques described in Section 4.

Materials:

  • 1-(3,4-Difluorophenyl)ethanone (1.0 eq)

  • 3-Methylpiperidine (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(3,4-difluorophenyl)ethanone (1.0 eq) in DMSO, add 3-methylpiperidine (1.2 eq) followed by DIPEA (2.5 eq).

  • Causality: A polar aprotic solvent like DMSO is chosen to solvate the reactants and the intermediate Meisenheimer complex, accelerating the SₙAr reaction. DIPEA, a non-nucleophilic organic base, is used to scavenge the hydrofluoric acid (HF) byproduct without competing in the primary reaction.

  • Heat the reaction mixture to 100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness: This washing procedure removes residual DMSO and acidic impurities, ensuring a cleaner crude product for purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Applications in Drug Development

The title compound is not an end-product drug but rather a valuable scaffold or intermediate for synthesizing more complex molecules. Its utility stems from the proven importance of its constituent chemical motifs in medicinal chemistry.

  • Fluoroaromatic Groups: The inclusion of fluorine in drug candidates is a common strategy to enhance metabolic stability, improve binding affinity (through interactions with the target protein), and modulate pKa. The fluorine atom in the 3-position can influence the electronic properties of the entire molecule.

  • Substituted Piperidines: The piperidine ring is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS). The 3-methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Aryl Ketone Linker: The ethanone group serves as a versatile chemical handle. It can be a site for further chemical modification, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex structures.

This compound is a key intermediate for synthesizing molecules with potential applications as RORc inverse agonists for treating inflammatory diseases or as ligands for sigma-1 receptors, which are implicated in various cancers.[4][5]

G compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone feature1 Fluoroacetophenone Core compound->feature1 feature2 3-Methylpiperidine Moiety compound->feature2 feature3 Acetyl Group (Ketone) compound->feature3 prop1 Metabolic Stability Binding Affinity feature1->prop1 prop2 CNS Permeability Stereospecificity feature2->prop2 prop3 Chemical Handle for Further Synthesis feature3->prop3 app1 Kinase Inhibitors prop1->app1 app2 GPCR Ligands prop1->app2 prop2->app2 app3 Enzyme Inhibitors prop2->app3 prop3->app1 prop3->app3

Caption: Logical relationships between the compound's features and its potential applications.

Analytical Characterization

To confirm the identity and purity of synthesized 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, a combination of spectroscopic methods should be employed. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Complex multiplets between 7.0-8.0 ppm. Piperidine Protons: Multiple signals in the aliphatic region (1.0-4.0 ppm). Acetyl Methyl: A singlet around 2.5 ppm. Piperidine Methyl: A doublet around 0.9-1.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal >195 ppm. Aromatic Carbons: Signals between 110-165 ppm, with characteristic C-F coupling constants. Aliphatic Carbons: Signals for the piperidine ring carbons between 20-60 ppm.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
Mass Spec (MS) [M+H]⁺: Expected at m/z = 236.1445 for C₁₄H₁₉FNO⁺. High-resolution mass spectrometry would confirm the elemental composition.
Infrared (IR) C=O Stretch: A strong absorption band around 1680 cm⁻¹. C-F Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

Safety and Handling

Hazard Statement: This compound is classified as an irritant.[3]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7410, Acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9967, 3-Fluoroacetophenone. Retrieved from [Link]

  • Sagan, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3695997. Retrieved from [Link]

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[6][7]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PW Solutions (2022). The IUPAC name of is: (a) acetophenone (b) phenylethanone... YouTube. Retrieved from [Link]

  • Wang, Y. (n.d.). Application of MIDD in New Drug Development and Approval. PMDA. Retrieved from [Link]

  • Wikipedia (n.d.). Acetophenone. Retrieved from [Link]

  • Mallik, U., et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33551, 4-(4-Methyl-1-piperazinyl)acetophenone. Retrieved from [Link]

  • Google Patents (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Center for Biotechnology Information (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16720859. Retrieved from [Link]

  • Fryszkowska, A., et al. (2022). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study.... MDPI. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

This document provides an in-depth technical guide for characterizing the solubility and stability of the novel compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in dimethyl sulfoxide (DMSO). In drug discovery and development, a compound's behavior in its primary stock solution is a critical determinant of data quality and reproducibility. Misunderstanding or neglecting these fundamental properties can lead to significant errors in screening, flawed structure-activity relationships (SAR), and costly delays.[1] This guide is structured not as a rigid template, but as a logical workflow, moving from theoretical assessment to practical, validated protocols.

Part 1: Physicochemical & Structural Analysis of the Target Compound

A proactive analysis of a molecule's structure is essential to anticipate its behavior. The structure of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone presents several key features that inform our experimental design.

  • Aryl Ketone Moiety: The ethanone group attached to the phenyl ring is a common pharmacophore. While generally stable, the α-protons have a degree of acidity, though significant degradation via this position under typical storage conditions is unlikely.[2]

  • Fluorinated Phenyl Ring: The electron-withdrawing fluoro group can influence the electronic properties of the aromatic system and the basicity of the adjacent piperidine nitrogen.

  • Tertiary Amine (3-methylpiperidine): This is the most critical functionality from a stability and solubility perspective.

    • Basicity: The piperidine nitrogen is basic, with a typical pKa of the conjugate acid around 11.[3] This means the compound's charge state, and thus its solubility, will be highly dependent on the pH of any aqueous media it is introduced into.

    • Oxidation Potential: Tertiary amines are susceptible to oxidation, particularly N-oxidation, to form the corresponding N-oxide. This represents a likely degradation pathway in the presence of oxidizing agents or even atmospheric oxygen over long-term storage.

    • Solubility: The piperidine ring contributes to the lipophilicity of the molecule. While aliphatic amines can be water-soluble, solubility decreases as the carbon count increases.[4] For this compound, solubility in aqueous buffers is expected to be limited, necessitating the use of an organic co-solvent like DMSO.[3]

Part 2: The Dual Nature of DMSO as a Solvent

DMSO is the most widely used solvent for compound storage in high-throughput screening (HTS) due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[5] However, it is not an inert bystander and its properties must be respected.

  • Hygroscopicity: DMSO readily absorbs atmospheric water.[6] The presence of water can significantly impact compound stability, sometimes leading to hydrolysis or other water-mediated degradation.[7][8]

  • Reactivity: Under certain conditions, particularly with acidic or basic catalysis or at elevated temperatures, DMSO can decompose or act as an oxidant.[5][9] While reactions like the Pummerer rearrangement or Swern oxidation require specific activators (e.g., anhydrides, oxalyl chloride), the potential for DMSO to participate in redox reactions over long-term storage cannot be dismissed without empirical evidence.[10][11][12][13]

Part 3: Protocol for Kinetic Solubility Assessment

For early-stage drug discovery, kinetic solubility is the most relevant and efficient measurement.[14][15][16] It reflects the solubility of a compound under conditions that mimic its use in biological assays, where a concentrated DMSO stock is rapidly diluted into an aqueous buffer. We will employ a nephelometric (light-scattering) approach.[14][15]

Experimental Rationale

The causality behind this protocol is straightforward: when a compound precipitates out of a solution, it forms fine particles that scatter light. By measuring the intensity of this scattered light at various concentrations, we can pinpoint the concentration at which the compound exceeds its solubility limit. This method is fast, requires minimal compound, and is well-suited for a high-throughput format.[17]

Step-by-Step Protocol: Nephelometric Solubility Assay
  • Preparation of Stock Solution:

    • Accurately weigh ~1-2 mg of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone.

    • Dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution using gentle vortexing.

  • Plate Preparation:

    • Using a 96-well or 384-well clear-bottom microtiter plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to wells A1 through H11.

    • Add 200 µL of buffer to well H12 (Buffer Blank).

  • Serial Dilution:

    • Add 2 µL of the 10 mM DMSO stock to well A1, resulting in a 100 µM compound concentration and 1% DMSO. Mix thoroughly. This is the highest concentration test well.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from well G1 after mixing.

    • Well H1 will serve as the 1% DMSO blank.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours, to allow for equilibration.[16]

    • Measure the light scattering at each well using a nephelometer.

  • Data Analysis:

    • Subtract the reading from the DMSO blank (H1) from all test wells.

    • Plot the nephelometric signal versus compound concentration.

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the baseline.

Visualization: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_plate Prepare Plate with Aqueous Buffer (pH 7.4) add_stock Add Stock to First Well (e.g., 100 µM final) prep_plate->add_stock serial_dil Perform 2-Fold Serial Dilution add_stock->serial_dil incubate Incubate Plate (e.g., 2h @ 25°C) serial_dil->incubate measure Read Plate on Nephelometer incubate->measure analyze Plot Signal vs. [C] Determine Solubility Limit measure->analyze G cluster_conditions Incubation Conditions cluster_analysis Time-Point Analysis (LC-MS) prep_stock Prepare 1 mM Stock in Anhydrous DMSO rt Room Temp (Protected from Light) prep_stock->rt accel Accelerated (40°C) prep_stock->accel ft Freeze-Thaw Cycles (-20°C to RT) prep_stock->ft t0 T = 0 h rt->t0 accel->t0 ft->t0 t24 T = 24 h t0->t24 t72 T = 72 h t24->t72 t_final T = 1 week t72->t_final result Calculate % Parent Remaining Identify Degradants t_final->result

Sources

A Strategic Approach to the Preliminary Biological Evaluation of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive and logically tiered strategy for the initial biological screening of the novel chemical entity, 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. The proposed workflow is designed to efficiently assess the compound's cytotoxic, antimicrobial, and potential target-specific activities, thereby providing a foundational dataset to guide further drug discovery and development efforts. The experimental design emphasizes robust, validated methodologies and includes detailed protocols to ensure reproducibility and scientific rigor.

Introduction and Rationale

The compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is a synthetic molecule featuring a fluorinated phenyl ring linked to a methylpiperidine moiety via an ethanone group. The presence of the piperidine ring, a common scaffold in centrally active pharmaceuticals, and the fluorine atom, known to modulate metabolic stability and binding affinity, suggests a potential for biological activity. A preliminary biological screening is a critical first step in the characterization of any novel compound, providing essential information on its general bioactivity and potential therapeutic applications or liabilities.[1] This guide proposes a tiered screening cascade designed to maximize data acquisition while conserving resources.

Physicochemical Characterization

Prior to biological evaluation, a thorough physicochemical characterization of the test compound is essential to ensure its identity, purity, and suitability for biological assays.

Table 1: Physicochemical Properties of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

ParameterMethodExpected Outcome
Identity and Structure¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed structure.
PurityHPLC-UV/MS≥95% purity.
SolubilityKinetic solubility assay in DMSO and aqueous buffers (e.g., PBS)Determination of the solubility range for stock solution preparation and assay compatibility.
Lipophilicity (LogP)Calculated and/or experimentally determined (e.g., shake-flask method)Provides an indication of the compound's potential for membrane permeability.

Tier 1 Screening: General Bioactivity Assessment

The initial tier of screening aims to establish a broad understanding of the compound's interaction with biological systems, focusing on general cytotoxicity and antimicrobial activity.

In Vitro Cytotoxicity Screening

Cytotoxicity testing is fundamental to understanding a compound's potential for causing cellular damage and to establish a safe concentration range for subsequent cell-based assays.[2] The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing cell viability.[3][4]

  • Cell Culture:

    • Select a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line such as MCF-7 for breast cancer).

    • Culture cells in appropriate media and conditions to achieve exponential growth.

  • Assay Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

    • Prepare a stock solution of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in sterile DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[6] A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

    • Replace the culture medium in the cell plates with the medium containing the various concentrations of the test compound.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[5]

    • Add 100 µL of a detergent reagent to solubilize the formazan crystals.[5]

    • Incubate at room temperature in the dark for 2 hours.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 2: Expected Data Output from MTT Assay

Cell LineCompoundIC₅₀ (µM)
HEK2931-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
HepG21-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
MCF-71-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
HEK293Doxorubicin (Positive Control)Expected literature value
HepG2Doxorubicin (Positive Control)Expected literature value
MCF-7Doxorubicin (Positive Control)Expected literature value
Antimicrobial Screening

The structural features of the compound do not immediately suggest antimicrobial activity, but a broad-spectrum screen is a valuable component of a preliminary assessment. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]

  • Microorganism Selection:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, and a representative yeast (e.g., Candida albicans).

  • Assay Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Prepare an inoculum of each microorganism and adjust its turbidity to a 0.5 McFarland standard.

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganisms with no compound) and a negative control (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) should be run in parallel.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Expected Data Output from Antimicrobial Screening

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Escherichia coli1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Candida albicans1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
S. aureusCiprofloxacin (Positive Control)Expected literature value
E. coliCiprofloxacin (Positive Control)Expected literature value
C. albicansFluconazole (Positive Control)Expected literature value

Tier 2 Screening: Target-Focused Assays

Based on the structural motifs present in 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, a focused screening against relevant biological targets is warranted. The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly those in the central nervous system. The overall structure also shares some general features with kinase inhibitors.

Receptor Binding Assays

A competitive binding assay is an efficient method to determine if a compound interacts with a specific receptor.[10][11][12][13] Given the piperidine scaffold, an initial screen against a panel of CNS receptors is a logical starting point.

  • Receptor Preparation:

    • Obtain cell membranes or purified receptors expressing the target of interest (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor).

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, a known radiolabeled ligand for the target receptor at a concentration close to its Kd, and varying concentrations of the test compound.

    • To determine non-specific binding, a set of wells containing a high concentration of a known unlabeled ligand is included.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand using rapid filtration through a glass fiber filter mat.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration.

    • Determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 4: Expected Data Output from Receptor Binding Assays

Receptor TargetCompoundKi (nM)
Dopamine D2 Receptor1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Serotonin 5-HT2A Receptor1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Sigma-1 Receptor1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of enzymes involved in disease pathways.[14][15][16] A preliminary screen against a panel of kinases is a reasonable approach for a novel heterocyclic compound.

  • Assay Components:

    • Select a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, or intracellular kinases like Src).

    • Use a suitable substrate for each kinase and a detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a specific time at an optimal temperature.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) which is proportional to the amount of product formed (and thus, enzyme activity).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value.

Table 5: Expected Data Output from Enzyme Inhibition Assays

Enzyme TargetCompoundIC₅₀ (µM)
EGFR Kinase1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Src Kinase1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD
Abl Kinase1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneTBD

Data Interpretation and Workflow Visualization

The data generated from this tiered screening approach will provide a comprehensive initial biological profile of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. The results will guide subsequent studies, such as mechanism of action elucidation, lead optimization, and in vivo efficacy testing.

Preliminary_Screening_Workflow cluster_0 Compound Preparation & QC cluster_1 Tier 1: General Bioactivity cluster_2 Tier 2: Target-Focused Screening cluster_3 Data Analysis & Decision Making Compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone QC Physicochemical Characterization (Purity, Solubility, Identity) Compound->QC Cytotoxicity Cytotoxicity Assays (e.g., MTT on cell panel) QC->Cytotoxicity Proceed if pure & soluble Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) QC->Antimicrobial Proceed if pure & soluble Receptor_Binding Receptor Binding Assays (e.g., CNS Receptor Panel) Cytotoxicity->Receptor_Binding If non-toxic at relevant concentrations Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Panel) Cytotoxicity->Enzyme_Inhibition If non-toxic at relevant concentrations Data_Analysis Determine IC50, MIC, Ki values Antimicrobial->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Decision Prioritize for Further Studies (MoA, Lead Optimization, In Vivo) Data_Analysis->Decision

Caption: Tiered workflow for preliminary biological screening.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. By employing a tiered approach, from broad bioactivity assessment to more focused target-based assays, researchers can efficiently gather the critical data necessary to make informed decisions about the future development of this novel compound. The detailed protocols and emphasis on data-driven decision-making ensure a high standard of scientific integrity throughout the screening process.

References

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[17][18]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

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  • Al-Ani, L. K. T., & Al-Janabi, A. A. H. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-10. [Link]

  • KIET Group of Institutions. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET. [Link]

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  • Mallik, U., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 12(48), 31213-31224. [Link]

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Methodological & Application

Strategic Characterization of Novel GPCR Ligands: A Cell-Based Assay Workflow for 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest and most successfully exploited class of drug targets, with approximately one-third of all FDA-approved drugs acting on these receptors.[1][2] The discovery of novel ligands, such as the compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, presents a critical opportunity for therapeutic innovation. However, the journey from a novel chemical entity to a well-characterized pharmacological tool requires a systematic and robust analytical strategy. This guide provides a comprehensive, multi-stage workflow for researchers to determine the GPCR target(s), binding affinity, and functional activity of this and other novel small molecules. By integrating cutting-edge, cell-based assay technologies, we present a logical progression from broad, unbiased screening to specific, mechanistic characterization, ensuring both scientific rigor and high-throughput compatibility.

Introduction: The Challenge of Orphan Ligands

The compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is a novel small molecule with potential therapeutic relevance. As its specific biological target is not yet defined, a primary challenge is to identify which of the nearly 800 human GPCRs it interacts with and to what functional effect.[1] This necessitates a strategic approach that moves beyond traditional, single-target assays.

This application note eschews a rigid, one-size-fits-all protocol. Instead, it presents a self-validating, decision-tree-based workflow. We begin with an unbiased, holistic method to identify potential receptor interactions and then proceed to orthogonal, high-resolution assays to validate those hits and build a detailed pharmacological profile. This strategy is designed to efficiently de-orphanize novel ligands and provide a deep understanding of their mechanism of action.

Part 1: Unbiased Target Identification via Holistic Cell Profiling

Causality Behind the Choice: For a novel compound with an unknown target, starting with a specific pathway assay (like cAMP or calcium flux) is a shot in the dark. The ligand might interact with a GPCR that signals through a different pathway, leading to a false negative. Therefore, the most logical first step is a technology that captures the integrated cellular response to receptor activation, irrespective of the specific G-protein coupling pathway.[3]

Recommended Technology: Label-Free Dynamic Mass Redistribution (DMR)

DMR is a powerful, non-invasive optical biosensor technology that measures the redistribution of cellular matter in response to a stimulus.[4][5] When a ligand binds and activates a GPCR, it triggers a cascade of intracellular events—G-protein coupling, cytoskeletal rearrangement, protein translocation—that collectively alter the local refractive index at the bottom of the sensor plate. This change is detected in real-time, generating a kinetic signature of the cellular response.[6] The key advantage is that DMR is agnostic to the signaling pathway, making it an ideal tool for primary screening against large panels of GPCRs.[3]

Experimental Workflow: DMR Screening

Caption: High-level workflow for DMR-based GPCR target identification.

Protocol 1: DMR Screening for Target Identification
  • Cell Culture: Seed commercially available cell lines, each stably expressing a different human GPCR, into a 384-well DMR-compatible microplate. Culture until a confluent monolayer is formed.

  • Assay Preparation: Prior to the assay, wash the cells with a serum-free assay buffer and allow them to equilibrate in the buffer for 1 hour at the desired assay temperature (e.g., 28°C).

  • Baseline Measurement: Place the microplate into a DMR instrument (e.g., Corning® Epic® or equivalent). Monitor the baseline response for approximately 10-15 minutes to ensure signal stability.

  • Compound Addition: Add 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone at a high concentration (e.g., 10-30 µM) to the test wells. Include positive control wells (a known agonist for each GPCR) and vehicle control wells (e.g., 0.1% DMSO).

  • Data Acquisition: Immediately begin recording the DMR signal in real-time for at least 60 minutes post-addition.

  • Hit Identification: A "hit" is identified in a cell line where the test compound induces a significant, dose-dependent DMR response compared to the vehicle control. The kinetic profile should be distinct and reproducible.

Part 2: Target Validation and Affinity Determination

Causality Behind the Choice: A positive result in a functional assay like DMR strongly suggests a biological interaction, but it does not definitively prove direct binding to the receptor. Functional assays measure downstream events, which could theoretically be influenced by off-target effects.[7] Therefore, an orthogonal assay that directly measures the binding of the compound to the receptor is essential for target validation.[8] While radioligand binding has historically been the gold standard, non-radioactive, proximity-based assays like Homogeneous Time-Resolved Fluorescence (HTRF®) offer superior throughput, safety, and simplicity.[9][10]

Recommended Technology: HTRF® Competitive Binding Assay

HTRF is a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology. In a competitive binding assay format, a GPCR on a cell membrane is labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate), and a known, high-affinity ligand for that receptor is labeled with an acceptor fluorophore (e.g., d2 or Red). When the fluorescent ligand binds the receptor, the donor and acceptor are brought into close proximity, allowing for FRET. The unlabeled test compound, 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, will compete with the fluorescent ligand for the same binding site. A potent test compound will displace the fluorescent ligand, leading to a decrease in the FRET signal.[9][11]

Principle of HTRF Competitive Binding

HTRF_Binding cluster_0 No Competitor cluster_1 With Competitor Receptor_A GPCR-Eu(K) F_Ligand_A Acceptor-Ligand Receptor_A->F_Ligand_A Binding FRET_A FRET Light_A Excitation (337 nm) Signal_A High HTRF Signal (665 nm) Receptor_B GPCR-Eu(K) Test_Ligand Test Compound Receptor_B->Test_Ligand Binding No_FRET No FRET F_Ligand_B Acceptor-Ligand Light_B Excitation (337 nm) Signal_B Low HTRF Signal (665 nm)

Caption: HTRF competitive binding assay principle.

Protocol 2: HTRF Competitive Binding Assay
  • Reagent Preparation:

    • Prepare cell membranes from the "hit" cell line identified in the DMR screen.

    • Prepare serial dilutions of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in assay buffer.

    • Prepare solutions of the fluorescently-labeled ligand (at its Kd concentration) and the Europium-labeled anti-tag antibody (if using tagged receptors).

  • Assay Plate Setup (384-well low volume):

    • Add 2 µL of serially diluted test compound or vehicle control.

    • Add 2 µL of the fluorescent ligand.

    • Add 4 µL of the cell membranes expressing the target GPCR mixed with the donor fluorophore.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[12]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission665nm / Emission620nm) * 10,000.[11]

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC50 Concentration of test compound that displaces 50% of the fluorescent ligand.Compound-dependent
Ki Inhibitory constant; the affinity of the test compound for the receptor.Compound-dependent
Z'-factor A measure of assay quality and robustness.> 0.5

Part 3: Functional Characterization & Pathway Elucidation

Causality Behind the Choice: Once direct binding is confirmed and affinity is known, the next crucial step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of a native agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)? GPCRs can signal through multiple pathways, most notably G-protein dependent pathways and β-arrestin dependent pathways.[13][14] Assessing both is critical for understanding potential "biased agonism," where a ligand preferentially activates one pathway over another.[13]

A. G-Protein Pathway Activation (Second Messenger Assays)

The specific second messenger to measure depends on the G-protein subclass coupled to the target GPCR:

  • Gαs-coupled: Measure cAMP accumulation.

  • Gαi-coupled: Measure cAMP inhibition.

  • Gαq-coupled: Measure inositol monophosphate (IP1) accumulation or intracellular calcium flux.[12][13]

Recommended Technology: HTRF® Second Messenger Assays

HTRF provides convenient, homogeneous kits for detecting both cAMP and IP1, making it a versatile platform for functional characterization.[12][15][16]

Protocol 3a: HTRF cAMP Assay (Agonist Mode)
  • Cell Plating: Plate the target GPCR-expressing cells in a 384-well plate and culture overnight.

  • Compound Stimulation: Add serial dilutions of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and incubate for 30 minutes at 37°C. Include a known agonist as a positive control.

  • Cell Lysis & Detection: Add the HTRF cAMP kit reagents (cAMP-d2 and anti-cAMP-Europium cryptate) in lysis buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Read on an HTRF-compatible reader and calculate the HTRF ratio as described previously. An increase in signal indicates Gαs activation, while a decrease indicates Gαi activation (in the presence of an activator like forskolin).

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound and fit to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

B. β-Arrestin Recruitment

Causality Behind the Choice: β-arrestin recruitment is a universal event in GPCR activation and desensitization, independent of G-protein coupling.[17] Assaying for this provides a direct measure of receptor activation and is a key component in identifying biased ligands.

Recommended Technology: PathHunter® β-Arrestin Assay

The DiscoverX PathHunter platform is based on Enzyme Fragment Complementation (EFC).[18] Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA). Ligand-induced receptor activation causes β-arrestin-EA to bind to the GPCR-ProLink, forcing complementation of the enzyme fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[14][19]

Workflow: PathHunter β-Arrestin Assay

Arrestin_Workflow A Plate PathHunter GPCR-β-Arrestin cells B Add serial dilutions of 1-[3-Fluoro-4-(...)]ethanone A->B C Incubate for 90 min at 37°C B->C D Equilibrate to room temp. C->D E Add PathHunter Detection Reagents D->E F Incubate for 60 min at room temp. E->F G Read chemiluminescence F->G H Calculate EC50 and Emax G->H

Caption: Step-by-step workflow for the PathHunter β-arrestin assay.

Protocol 3b: PathHunter® β-Arrestin Assay (Agonist Mode)
  • Cell Plating: Dispense PathHunter cells expressing the target GPCR into a 384-well white, solid-bottom assay plate.

  • Compound Addition: Add serial dilutions of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone.

  • Incubation: Incubate the plate for 90 minutes at 37°C to induce β-arrestin recruitment.[17]

  • Detection: Equilibrate the plate to room temperature and add the PathHunter chemiluminescent detection reagents.

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a standard plate reader.

  • Data Analysis: Plot relative light units (RLU) against the log concentration of the compound. Fit the data to a dose-response curve to determine the EC50 and Emax.

Summary & Integrated Data Interpretation

By following this three-part workflow, a researcher can efficiently progress from an uncharacterized compound to a fully profiled GPCR ligand.

Assay Stage Technology Key Question Answered Primary Output
Part 1: Target ID Dynamic Mass Redistribution (DMR)Which GPCR(s) does the compound interact with functionally?List of "Hit" GPCRs
Part 2: Target Validation HTRF® Competitive BindingDoes the compound bind directly to the target? What is its affinity?Ki value
Part 3: Functional Profile HTRF® Second Messenger / PathHunter® β-ArrestinIs it an agonist/antagonist? Is it biased towards a specific pathway?EC50, Emax, Bias Plot

The combined data allows for a comprehensive understanding. For example, a compound might bind with high affinity (low Ki) and potently activate the β-arrestin pathway (low EC50) but only weakly activate the G-protein pathway, identifying it as a biased agonist. This level of detail is critical for modern drug development, enabling the design of safer and more effective therapeutics.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Bauknecht, P., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 616, pp. 259-282). Academic Press.
  • Molecular Devices. (2011). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[7][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Amerigo Scientific. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone.
  • Revvity. (n.d.). HTRF GTP / Gi protein Binding Kit.
  • BLDpharm. (n.d.). 1-(3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)ethanone.
  • Peters, M. F., & Scott, C. W. (2019). Label-free biosensor assays in GPCR screening. Methods in Molecular Biology, 1947, 277-295. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Internalization Assays.
  • Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.
  • Lefkowitz, R. J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation, 134(5), e179929. [Link]

  • Matrix Scientific. (n.d.). 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]-ethanone.
  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from European Pharmaceutical Review website.
  • BMG LABTECH. (2012). Nano high-throughput screening (nHTS) platform - miniaturization of cell-based GPCR and kinase assays.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding.
  • ChemDiv. (n.d.). GPCR — Partnering with ChemDiv for Reliable Discovery Chemistry.
  • Revvity. (n.d.). Pharmacological validation of a panel of GPCRs with the HTRF GTP Gi binding assay.
  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Scott, C. W., & Peters, M. F. (2010). Label-free cell-based dynamic mass redistribution assays. Current Protocols in Pharmacology, Chapter 1, Unit1.16. [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® Activated GPCR Internalization Assay.
  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • Frontiers in Pharmacology. (2021). A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands.
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • ResearchGate. (2019). Label-Free Biosensor Assays in GPCR Screening.
  • PMC. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
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Determining the In Vitro Potency of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: A Detailed Protocol for IC50 Measurement Using a Cell-Based Viability Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[1] Given the structural motifs of the target compound, which include a substituted piperidine ring—a privileged scaffold in medicinal chemistry often associated with kinase inhibitors and other therapeutic agents—we will utilize a cell-based assay to measure its effect on cell viability.[2][3] This approach provides a physiologically relevant context for initial potency assessment. The protocol employs the widely adopted Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[4] We will detail every phase of the workflow, from compound preparation and cell culture to data analysis using a four-parameter logistic (4PL) model and final data presentation.

Scientific Principle: Quantifying Cell Viability via ATP Measurement

The cornerstone of this protocol is the measurement of intracellular ATP (adenosine triphosphate). ATP is the principal energy currency of the cell, and its concentration is a direct indicator of metabolic activity. In a healthy, proliferating cell population, ATP levels are high and stable. Conversely, cytotoxic or cytostatic events lead to a rapid depletion of ATP.

The CellTiter-Glo® assay leverages this principle through a proprietary, thermostable luciferase enzyme (Ultra-Glo™ Luciferase).[5] The assay reagent, when added directly to cells in culture, performs two key functions:

  • Lyses the cells to release ATP into the medium.

  • Provides luciferin and luciferase , the necessary components for an ATP-dependent light-producing reaction.

The resulting luminescent signal is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[6] This "glow-type" signal is highly stable, with a half-life generally exceeding five hours, providing flexibility for plate processing.[5]

Materials and Equipment

Reagents and Consumables
  • Test Compound: 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone (CAS: 351039-00-4)[7][8]

  • Cell Line: K-562 (Human chronic myelogenous leukemia cells, ATCC® CCL-243™). Rationale: This is a robust suspension cell line commonly used in cancer research and kinase inhibitor screening.

  • Positive Control: Staurosporine (a potent, non-selective protein kinase inhibitor).

  • Cell Culture Medium: RPMI-1640 Medium (Gibco™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega Corp.).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Consumables:

    • Sterile, opaque-walled 96-well microplates (for luminescence assays).

    • Sterile serological pipettes and pipette tips.

    • Sterile reagent reservoirs.

    • T-75 cell culture flasks.

Equipment
  • Luminometer capable of reading 96-well plates.

  • Sterile Class II biological safety cabinet.

  • Humidified incubator set to 37°C with 5% CO₂.

  • Inverted microscope for cell visualization.

  • Hemocytometer or automated cell counter.

  • Multichannel pipette (8- or 12-channel).

  • Orbital shaker for microplates.

  • Standard laboratory centrifuge.

Experimental Workflow

The entire process, from initial preparation to final data acquisition, is designed to be completed methodically to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_cell_culture Phase 2: Cell Culture cluster_treatment Phase 3: Treatment & Incubation cluster_assay Phase 4: Assay & Readout A Prepare Compound Stock (10 mM in DMSO) B Create Serial Dilution Plate (10-point, 3-fold dilution) A->B C Prepare CellTiter-Glo® Reagent D Culture K-562 Cells to Logarithmic Growth Phase E Count Cells and Adjust Density (e.g., 2x10^5 cells/mL) D->E F Seed 50 µL of Cells per Well (10,000 cells/well) E->F G Add 50 µL of Diluted Compound to Cell Plate F->G H Incubate for 72 hours (37°C, 5% CO₂) G->H I Equilibrate Plate to Room Temp (30 min) H->I J Add 100 µL CellTiter-Glo® Reagent I->J K Mix on Shaker (2 min) Incubate at RT (10 min) J->K L Read Luminescence K->L M Calculate IC50 Value L->M Data Analysis

Figure 1: Experimental workflow for IC50 determination.

Detailed Step-by-Step Protocol

Phase 1: Compound and Reagent Preparation
  • Prepare Test Compound Stock: Dissolve 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution. Store at -20°C.

  • Prepare Positive Control Stock: Prepare a 1 mM stock solution of Staurosporine in DMSO.

  • Create a Compound Dilution Plate:

    • In a separate 96-well plate (not the cell plate), add DMSO to all wells that will be used for dilution.

    • Create a 10-point, 3-fold serial dilution series. Start by adding the 10 mM stock to the first well to achieve the highest desired concentration (e.g., 200 µM in the intermediate plate, which will be further diluted 1:1 in the cell plate to a final of 100 µM).

    • Serially transfer one-third of the volume to the next well containing DMSO, mixing thoroughly at each step.

    • Prepare dilutions for the positive control (Staurosporine) in the same manner, starting from a higher concentration if necessary (e.g., 10 µM final).

    • Include wells with only DMSO to serve as the vehicle control (0% inhibition).

  • Prepare Assay Reagent: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions to form the final CellTiter-Glo® Reagent.[4]

Phase 2: Cell Culture and Seeding
  • Maintain Cell Culture: Culture K-562 cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ viable cells/mL to ensure they remain in the logarithmic growth phase.

  • Count and Adjust Cell Density: On the day of seeding, determine the cell count and viability using a hemocytometer and Trypan Blue exclusion. Centrifuge the required volume of cells and resuspend the pellet in fresh, pre-warmed medium to a final density of 2x10⁵ cells/mL.

  • Seed the Assay Plate: Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. This corresponds to 10,000 cells per well .

    • Self-Validation Check: Include "no-cell" control wells containing 50 µL of medium only to determine background luminescence.

Phase 3: Compound Treatment and Incubation
  • Add Compounds: Transfer 50 µL of the serially diluted compounds, positive control, and vehicle control (DMSO) from the dilution plate to the corresponding wells of the cell plate. The final volume in each well will be 100 µL. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubate: Gently mix the plate and incubate for 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

Phase 4: Viability Assay and Data Acquisition
  • Equilibrate Plate: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients that can affect the enzymatic reaction.[9]

  • Add Assay Reagent: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Mix and Incubate: Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis. Following mixing, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Normalization of Raw Data

First, calculate the average of the technical replicates for each condition. Then, normalize the data to percent inhibition using the vehicle and no-cell controls.

  • Average Vehicle Control (Max Signal): Avg(RLU_vehicle)

  • Average No-Cell Control (Background): Avg(RLU_no_cell)

  • For each compound concentration (X): % Inhibition = 100 * (1 - ( (RLU_X - Avg(RLU_no_cell)) / (Avg(RLU_vehicle) - Avg(RLU_no_cell)) ) )

Dose-Response Curve Fitting

The relationship between compound concentration and percent inhibition is typically sigmoidal. Therefore, the data should be fitted to a four-parameter logistic (4PL) non-linear regression model.[10][11] This is the standard and most robust method for IC50 determination.[10]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: Percent inhibition.

  • X: Logarithm of the compound concentration.

  • Top: The maximum plateau of the curve (should be constrained near 100%).

  • Bottom: The minimum plateau of the curve (should be constrained near 0%).

  • LogIC50: The logarithm of the compound concentration that results in 50% inhibition. The IC50 is the antilog of this value.

  • HillSlope: Describes the steepness of the curve.

This analysis is best performed using dedicated software such as GraphPad Prism, or online tools.[10][12]

G Conceptual Dose-Response Curve X_axis Log[Inhibitor] Y_axis % Inhibition Top Top Plateau (100%) origin origin->X_axis origin->Y_axis p1 p2 p1->p2 IC50_label IC50 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p5->IC50_label Fifty_percent 50% p5->Fifty_percent p7 p6->p7 p8 p7->p8 p9 p8->p9 Bottom Bottom Plateau (0%)

Figure 2: A 4PL curve showing the IC50 value.

Data Presentation

Results should be summarized clearly. For each compound, report the IC50, the Hill Slope, and the R² value, which indicates the goodness of fit of the curve to the data (a value >0.95 is generally considered a good fit).

CompoundTarget Cell LineIC50 (µM)95% Confidence IntervalHill Slope
1-[3-Fluoro-4-(3-methyl...K-562[Value][Lower - Upper][Value][Value]
Staurosporine (Control)K-562[Value][Lower - Upper][Value][Value]

References

  • ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Available at: [Link]

  • PubChemLite. 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one. Available at: [Link]

  • Kuran, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • MyAssays. Four Parameter Logistic (4PL) Regression. Available at: [Link]

  • Graphviz. Drawing graphs with dot. Available at: [Link]

  • Krajcovic, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Omarova, A., et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental Biology and Medicine.
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... Available at: [Link]

  • Filimonov, D. A., et al. (2014). Multi-targeted natural products evaluation based on biological activity prediction with PASS.
  • Medium. (2017). A Quick Introduction to Graphviz. Available at: [Link]

  • National Center for Biotechnology Information. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • YouTube. (2020). Create Complex Graphs with GraphViz. Available at: [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available at: [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • Graphviz. Graphviz - Graph Visualization Software. Available at: [Link]

  • GraphPad. (2023). Equation: log(inhibitor) vs. response -- Variable slope. Available at: [Link]

  • Medium. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Available at: [Link]

  • YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Available at: [Link]

  • National Center for Biotechnology Information. 1-(3-Fluoro-5-morpholin-4-yl-phenyl)ethanone. Available at: [Link][Link]

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Application Notes and Protocols for In Vivo Efficacy Studies of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Candidate for Inflammatory Diseases

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, hereafter referred to as Compound X, is a novel small molecule with potential therapeutic applications in autoimmune and inflammatory disorders. While direct in vivo efficacy data for Compound X is not yet publicly available, its structural features suggest a potential mechanism of action as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). This transcription factor is pivotal in the differentiation and function of T helper 17 (Th17) cells, a subset of pro-inflammatory T cells implicated in the pathology of numerous autoimmune diseases.[1][2]

This document provides a comprehensive guide for researchers to investigate the in vivo efficacy of Compound X in relevant disease models. It outlines detailed protocols, explains the scientific rationale behind experimental choices, and offers insights into the integrated pharmacokinetic and pharmacodynamic analyses crucial for preclinical drug development. All procedures involving animals must be conducted in accordance with the National Institutes of Health (NIH) Guide for the Care and Use of Laboratory Animals and should be approved by an institutional animal care and use committee.[3][4][5][6][7] Adherence to the ARRIVE guidelines for reporting in vivo experiments is also strongly recommended to ensure transparency and reproducibility.[8][9][10][11]

Hypothesized Mechanism of Action: Targeting the Th17 Pathway via RORγt Inverse Agonism

RORγt is the master transcriptional regulator of Th17 cell differentiation.[1] These cells are a major source of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[12] In autoimmune conditions such as rheumatoid arthritis and psoriasis, an overactive Th17 response contributes significantly to tissue damage and chronic inflammation.[12][13][14][15]

Inverse agonists of RORγt bind to the receptor and stabilize it in an inactive conformation. This action prevents the recruitment of coactivators, leading to the recruitment of corepressors that actively suppress the transcription of RORγt target genes.[16][17] The downstream effect is a reduction in Th17 cell differentiation and a subsequent decrease in the production of pathogenic cytokines like IL-17.[1][16] We hypothesize that Compound X functions as a RORγt inverse agonist, thereby mitigating Th17-mediated inflammation.

RORyt_Inverse_Agonist_Pathway cluster_Th17 Th17 Cell cluster_extracellular Extracellular Space RORyt_active Active RORγt RORyt_inactive Inactive RORγt IL17_Gene IL-17 Gene Transcription RORyt_active->IL17_Gene Activates RORyt_inactive->IL17_Gene Represses Compound_X Compound X (Inverse Agonist) Compound_X->RORyt_active Binds & Inactivates IL17_Protein IL-17 Cytokine Production IL17_Gene->IL17_Protein Leads to Inflammation Inflammation & Tissue Damage IL17_Protein->Inflammation Drives

Caption: Hypothesized mechanism of Compound X as a RORγt inverse agonist.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: An Integrated Approach

Before embarking on large-scale efficacy studies, it is essential to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Compound X. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD studies measure the drug's effect on the body.[18]

Protocol 1: Murine Pharmacokinetic Study

This protocol provides a framework for determining key PK parameters of Compound X in mice. It is crucial to perform these studies in the same mouse strain that will be used for the efficacy models.[19]

Materials:

  • Compound X

  • Vehicle suitable for both oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

  • 8-10 week old male or female mice (strain to match efficacy models, e.g., DBA/1 or C57BL/6)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of Compound X in the chosen vehicle at the desired concentration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of Compound X (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of Compound X (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points. A serial bleeding protocol can be employed to minimize animal usage.[20]

    • IV route time points (example): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO route time points (example): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[21]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Table 1: Key Pharmacokinetic Parameters.
Pharmacodynamic Biomarker Analysis

The selection of appropriate PD biomarkers is critical to demonstrate that Compound X engages its target and elicits a biological response.[18][22]

Recommended Biomarkers:

  • Target Engagement: Measurement of downstream gene expression in peripheral blood mononuclear cells (PBMCs) or tissues (e.g., skin, synovium) for genes regulated by RORγt, such as Il17a, Il17f, and Il22.

  • Pathway Modulation: Quantification of circulating levels of IL-17A and other relevant cytokines (e.g., IL-6, TNF-α) in plasma or serum using ELISA or multiplex assays.[18][23]

In Vivo Efficacy Model 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and well-characterized model of human rheumatoid arthritis, a disease with significant Th17 involvement.[14][24]

Protocol 2: Induction and Assessment of CIA

Materials:

  • 8-10 week old male DBA/1 mice[24][25]

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M acetic acid

  • Syringes and needles

  • Digital calipers

Procedure:

  • Collagen Preparation: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[25]

  • Emulsification: Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Anesthetize mice and administer 0.1 mL of the emulsion subcutaneously at the base of the tail.[26]

  • Booster Immunization (Day 21): Prepare an emulsion of type II collagen and IFA. Administer 0.1 mL of this emulsion as a booster at a different site near the base of the tail.[27]

  • Treatment Administration:

    • Begin dosing with Compound X or vehicle at a prophylactic (e.g., from Day 0 or Day 21) or therapeutic (after onset of clinical signs) regimen.

    • The dose and frequency should be informed by the PK/PD studies.

  • Clinical Assessment:

    • Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.[27]

    • Measure paw thickness using digital calipers.

  • Terminal Endpoints (e.g., Day 42):

    • Collect blood for cytokine analysis (IL-17A, TNF-α).

    • Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

    • Collect lymphoid tissues (spleen, draining lymph nodes) for ex vivo analysis of Th17 cell populations by flow cytometry.

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day21_42 Days 21-42: Clinical Scoring & Treatment Day21->Day21_42 Day42 Day 42: Terminal Endpoints (Histology, Cytokines) Day21_42->Day42

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

In Vivo Efficacy Model 2: Imiquimod-Induced Psoriasis in Mice

Topical application of imiquimod (IMQ), a Toll-like receptor 7 agonist, induces a skin inflammation that closely mimics human psoriasis, with a strong IL-23/IL-17 axis involvement.[28][29][30]

Protocol 3: Induction and Assessment of Psoriasis-like Skin Inflammation

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice[31][32]

  • Imiquimod cream (5%)

  • Compound X in a suitable vehicle for the chosen route of administration (e.g., oral or topical)

  • Digital calipers

  • Scoring system for skin inflammation (e.g., PASI)

Procedure:

  • Acclimatization and Shaving: Acclimatize mice for one week. Two days before the start of the experiment, shave the dorsal skin of the mice.[32]

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (3.125 mg of active compound) to the shaved back and right ear for 5-6 consecutive days.[31][32]

  • Treatment Administration:

    • Administer Compound X or vehicle daily, either prophylactically (starting on Day 0) or therapeutically (starting on Day 2 or 3).

    • Administration can be systemic (e.g., oral gavage) or topical, depending on the research question.

  • Clinical Assessment:

    • Monitor body weight daily.

    • Measure ear thickness daily using digital calipers.

    • Score the back skin for erythema, scaling, and thickness daily using a modified Psoriasis Area and Severity Index (PASI) score (each on a 0-4 scale).[31]

  • Terminal Endpoints (e.g., Day 6):

    • Collect blood for systemic cytokine analysis.

    • Harvest skin and ear tissue for:

      • Histological analysis (H&E staining) to measure epidermal thickness (acanthosis) and inflammatory infiltrate.

      • Gene expression analysis (qRT-PCR) for Il17a, Il23, and other inflammatory markers.

      • Protein quantification of inflammatory cytokines from tissue homogenates.

ParameterReadoutPurpose
Ear Thickness Daily measurement with calipersQuantifies local inflammation and edema
PASI Score Daily visual scoring (0-4) for erythema, scaling, thicknessSemi-quantitative assessment of disease severity
Epidermal Thickness Histological measurement (H&E stain)Quantifies acanthosis, a key feature of psoriasis
Cytokine Levels ELISA/qRT-PCR from skin/serum (e.g., IL-17A, IL-23)Measures target engagement and pathway modulation
Table 2: Key Efficacy Endpoints in the Imiquimod-Induced Psoriasis Model.

Data Interpretation and Self-Validating Systems

The robustness of these protocols lies in their multi-faceted endpoints. A positive efficacy signal for Compound X should not be a single observation but a consistent trend across clinical, histological, and molecular readouts. For instance, in the CIA model, a reduction in the clinical arthritis score should be corroborated by decreased paw swelling, reduced inflammatory infiltrate on histology, and lower systemic IL-17A levels. This triangulation of data provides a self-validating system, increasing confidence in the therapeutic potential of the compound.

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone (Compound X) as a potential therapeutic for inflammatory diseases. By integrating pharmacokinetic and pharmacodynamic studies with well-established in vivo efficacy models, researchers can thoroughly investigate its hypothesized mechanism as a RORγt inverse agonist. This structured approach, grounded in scientific integrity and adherence to best practices in animal research, is essential for advancing novel therapeutic candidates toward clinical development.

References

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (n.d.). PLOS ONE. Retrieved from [Link]

  • Th17 Cells in Autoimmune and Infectious Diseases. (2011). PubMed Central (PMC). Retrieved from [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • Guide for the Care and Use of Laboratory Animals, 8th edition. (n.d.). National Academies Press. Retrieved from [Link]

  • Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (2023). Postępy Higieny i Medycyny Doświadczalnej. Retrieved from [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2020). PubMed. Retrieved from [Link]

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2017). PubMed Central. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. (2012). PubMed Central (PMC). Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (2014). PubMed Central (PMC). Retrieved from [Link]

  • Mouse model of imiquimod-induced psoriatic itch. (2019). PubMed Central (PMC). Retrieved from [Link]

  • The critical role of Th17 cells and IL-17A in autoimmune and inflammation-associated neurological diseases: mechanisms and therapeutic perspectives. (2024). Frontiers. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines. Retrieved from [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). MDPI. Retrieved from [Link]

  • Pharmacokinetic–pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. (2002). Rheumatology. Retrieved from [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. Retrieved from [Link]

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition. (2011). National Academies Press. Retrieved from [Link]

  • Guide for the Care and Use of Laboratory Animals. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. (2013). Bio-protocol. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Retrieved from [Link]

  • Th17 Response and Inflammatory Autoimmune Diseases. (2012). PubMed Central (PMC). Retrieved from [Link]

  • What are RORγt inverse agonists and how do they work? (2024). Synapse. Retrieved from [Link]

  • Pharmacokinetic parameters for mice, rats, and dogs obtained by the... (n.d.). ResearchGate. Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PubMed Central (PMC). Retrieved from [Link]

  • Association of TH17 cell and IL-17A With Autoimmune Inflammatory Disorders: A Review. (2021). Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • Imiquimod-Induced Psoriasis Mouse Model. (n.d.). IMAVITA. Retrieved from [Link]

  • Anti-Inflammatory Drug Pharmacodynamic. (n.d.). Creative Biolabs. Retrieved from [Link]

  • (PDF) Retinoic acid-related orphan receptor gamma (RORγ) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently? (2019). ResearchGate. Retrieved from [Link]

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  • Insight Into Non-Pathogenic Th17 Cells in Autoimmune Diseases. (2018). Frontiers. Retrieved from [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. (2022). PubMed Central (PMC). Retrieved from [Link]

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  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. (2024). Biomedical Research and Therapy. Retrieved from [Link]

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Troubleshooting & Optimization

Overcoming poor cell permeability of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists working with 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for overcoming the common—yet significant—hurdle of poor cell permeability with this compound. As Senior Application Scientists, we understand that advancing a promising molecule requires navigating complex biological barriers. This resource synthesizes fundamental principles of medicinal chemistry and cell biology with practical, validated protocols to help you characterize and solve permeability issues, empowering you to unlock the full therapeutic potential of your compound.

Compound Profile: 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Before troubleshooting, it's crucial to understand the physicochemical characteristics of the molecule you're working with. A structural analysis provides clues to its potential permeability liabilities.

  • Structure: C₁₄H₁₈FNO

  • Key Features:

    • Aromatic Ring with Fluorine: The fluoro-phenyl group contributes to lipophilicity.

    • Ketone Group: A polar hydrogen bond acceptor.

    • 3-Methylpiperidine Ring: This tertiary amine is a weak base. At physiological pH (~7.4), this group is expected to be predominantly protonated, carrying a positive charge.

Initial Hypothesis for Poor Permeability: The primary suspect for poor passive diffusion is the positive charge on the piperidine nitrogen at physiological pH. Charged molecules have a high desolvation penalty for entering the lipophilic core of the cell membrane, severely limiting their ability to cross via passive diffusion. Other potential factors include recognition by efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Guide & FAQs

This section addresses common questions and experimental observations encountered when working with compounds like 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone.

Q1: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this mean and what should I do next?

A1: Low permeability in a PAMPA experiment is a strong indicator of poor passive diffusion.[1][2] The PAMPA model uses a synthetic lipid layer and contains no transporters, isolating passive transport as the sole mechanism of crossing the barrier.[1][3]

  • Causality: The likely cause is the ionization of the piperidine ring. The positive charge makes it energetically unfavorable for the molecule to leave the aqueous donor compartment and enter the lipid membrane.

  • Next Steps:

    • Confirm Physicochemical Properties: Experimentally determine the pKa of your compound. This will confirm the extent of ionization at the assay's pH.

    • pH-Dependent PAMPA: Run the PAMPA assay at a higher pH (e.g., 8.0 or 8.5). If permeability increases, it strongly supports the hypothesis that ionization is the primary barrier, as a higher pH will increase the proportion of the neutral, more permeable species.

    • Proceed to Cell-Based Assays: Even with low passive diffusion, the compound might be a substrate for uptake transporters. The next logical step is to evaluate its permeability in a more complex biological system like the Caco-2 cell model.[4]

Q2: The permeability of my compound is significantly higher from the basolateral-to-apical (B-A) direction than from the apical-to-basolateral (A-B) direction in my Caco-2 assay. What is happening?

A2: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a classic sign that your compound is a substrate for active efflux transporters.[4] Caco-2 cells, derived from human colon carcinoma, express various transporters, including the well-known P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[4][5] These transporters act as cellular "pumps," actively removing the compound from inside the cell back into the apical (intestinal lumen) side, thus limiting its net absorption.

  • Causality: The structure of your compound, containing a tertiary amine and aromatic rings, fits the general pharmacophore for P-gp substrates.

  • Next Steps:

    • Confirm with Inhibitors: Rerun the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[4][6] A significant reduction in the efflux ratio (closer to 1) in the presence of the inhibitor confirms that your compound is a P-gp substrate.

    • Consider Other Transporters: If the efflux ratio remains high even with a P-gp inhibitor, consider testing for involvement of other transporters like BCRP using a specific inhibitor like fumitremorgin C.[4]

    • Evaluate In Vivo Relevance: High efflux in vitro is a major liability for oral bioavailability and brain penetration.[7] These results indicate that chemical modification or formulation strategies will be necessary.

Strategic Interventions to Enhance Cell Permeability

Once you have diagnosed the cause of poor permeability, you can select an appropriate strategy to overcome it. The two primary avenues are chemical modification (prodrugs) and advanced formulation.

Strategy 1: The Prodrug Approach - Masking the Problem

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8][9] For basic amines, the goal is to temporarily mask the ionizable nitrogen, creating a neutral, more lipophilic molecule that can easily cross the cell membrane via passive diffusion.[10][11]

  • Why it Works: By neutralizing the charge, you dramatically lower the energy barrier for membrane transit. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, regenerating the active parent compound.[8]

Example Prodrug Strategy for a Tertiary Amine: One common approach is the formation of an N-oxide. The N-oxide is typically more polar but uncharged, and it can be reduced back to the parent tertiary amine by reductases within the cell.

G cluster_inside Intracellular Space Parent_Drug Parent Drug (Charged, Low Permeability) Prodrug_Membrane Prodrug (Neutral, High Permeability) Prodrug_Inside Prodrug Prodrug_Membrane->Prodrug_Inside Passive Diffusion Parent_Drug_Inside Parent Drug (Active Form) Prodrug_Inside->Parent_Drug_Inside Enzymatic Cleavage Target Therapeutic Target Parent_Drug_Inside->Target Binding

Strategy 2: Formulation Enhancement

If chemical modification is not feasible, advanced formulation techniques can improve the apparent permeability and absorption of a compound.[12][13] These methods work by increasing the concentration of the drug at the membrane surface or by transiently and safely modulating the intestinal barrier.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon dilution in the gastrointestinal fluid.[12] This can enhance absorption by presenting the drug in a solubilized state and by interacting with the cell membrane.[14]

  • Permeation Enhancers: Excipients like sodium caprate can be included in a formulation. They work by reversibly opening the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[12]

Data Comparison: Expected Outcomes of Enhancement Strategies

AssayBaseline CompoundProdrug ApproachFormulation (SEDDS)
PAMPA (Papp) Low (<1 x 10⁻⁶ cm/s)High (>5 x 10⁻⁶ cm/s)No change (assay not suitable)
Caco-2 (Papp A-B) LowHighModerately Increased
Caco-2 (Efflux Ratio) High (>2)Potentially still highMay be reduced

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across a lipid-infused artificial membrane.[2][15]

Materials:

  • 96-well PAMPA "sandwich" plates (donor and acceptor plates)

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS) at various pH values

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis 96-well plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 200 µL of PBS buffer.

  • Coat Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of the donor plate.[16]

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS buffer at the desired pH to a final concentration of 100 µM.

  • Start Assay: Add 200 µL of the donor solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate to form the "sandwich."[17]

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Compounds with Papp < 1.5 x 10⁻⁶ cm/s are generally classified as having low permeability.[1]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive permeability and active transport.[4][18]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, P/S)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and relevant inhibitors (e.g., verapamil)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

  • Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[19]

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[20]

  • Transport Experiment (A -> B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Transport Experiment (B -> A):

    • Perform the same procedure but add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Inhibitor Condition: Repeat the bidirectional assay in the presence of an efflux pump inhibitor (e.g., verapamil for P-gp) in both the apical and basolateral chambers.[6]

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation: Calculate Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

G Start Start PAMPA PAMPA Start->PAMPA PAMPA_Result PAMPA_Result PAMPA->PAMPA_Result Caco2 Caco2 PAMPA_Result->Caco2 Yes Solution Solution PAMPA_Result->Solution No (Permeability OK) Caco2_Result Caco2_Result Caco2->Caco2_Result Inhibitor Inhibitor Caco2_Result->Inhibitor Yes Passive_Issue Passive_Issue Caco2_Result->Passive_Issue No Inhibitor_Result Inhibitor_Result Inhibitor->Inhibitor_Result Passive_Issue->Solution Inhibitor_Result->Passive_Issue No (Other Efflux?) Efflux_Confirmed Efflux_Confirmed Inhibitor_Result->Efflux_Confirmed Yes Efflux_Confirmed->Solution

References

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]

  • PubMed Central. (2016). BDDCS, the Rule of 5 and Drugability. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

  • PubMed Central. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • MDPI. (2018). Prodrugs for Amines. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Lecture Notes. lipinski rule of five. [Link]

  • PubMed Central. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery. [Link]

  • Caco2 assay protocol. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]

  • Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. [Link]

  • bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ACS Publications. (2020). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. [Link]

  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]

  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. [Link]

  • PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. [Link]

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Minimizing side-product formation in the synthesis of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side-Product Formation and Optimizing Reaction Yield

Welcome to the technical support center for the synthesis of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the target molecule hinges on the formation of a C-N bond between an activated phenyl ring and 3-methylpiperidine. The two most prevalent and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of route often depends on the availability of starting materials and the specific challenges encountered.

Q1: What are the primary synthetic routes and their associated side-products?

A1: The selection of a synthetic route is a critical first step that dictates the likely side-product profile.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is often the more direct route, involving the reaction of 1-(3,4-difluorophenyl)ethanone with 3-methylpiperidine . The acetyl group at C1 strongly activates the para-position (C4) for nucleophilic attack.

    • Primary Side-Product : Formation of the undesired regioisomer, 1-[4-Fluoro-3-(3-methylpiperidin-1-yl)phenyl]ethanone , via substitution at the C3 position.

    • Other Issues : Incomplete reaction, decomposition under harsh conditions.

  • Route B: Buchwald-Hartwig Amination : This cross-coupling reaction is highly versatile and involves reacting an aryl halide, typically 1-(4-bromo-3-fluorophenyl)ethanone , with 3-methylpiperidine using a palladium catalyst and a phosphine ligand.

    • Primary Side-Product : Hydrodehalogenation , where the bromine is replaced by a hydrogen atom, yielding 1-(3-fluorophenyl)ethanone .

    • Other Issues : Catalyst deactivation, low conversion rates.

Below is a diagram illustrating the two primary synthetic pathways and their major side-products.

G cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination A_SM1 1-(3,4-Difluorophenyl)ethanone A_Product Desired Product A_SM1->A_Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat A_SideProduct Regioisomeric Side-Product (Attack at C3) A_SM1->A_SideProduct Undesired Pathway A_SM2 3-Methylpiperidine A_SM2->A_Product A_SM2->A_SideProduct B_SM1 1-(4-Bromo-3-fluorophenyl)ethanone B_Product Desired Product B_SM1->B_Product Pd Catalyst Ligand Base (e.g., NaOtBu) B_SideProduct Hydrodehalogenation Side-Product B_SM1->B_SideProduct Undesired Pathway B_SM2 3-Methylpiperidine B_SM2->B_Product

Caption: Rationale for regioselectivity in the SNAr reaction.

Q3: The reaction is very slow or does not go to completion. What steps should I take?

A3: Sluggish reactions are typically due to insufficient activation or reagent issues.

  • Verify Reagent Purity : Ensure the 3-methylpiperidine and solvent are anhydrous. Water can compete as a nucleophile and interfere with the reaction.

  • Increase Concentration : Running the reaction at a higher concentration can increase the rate.

  • Use a Stronger, Non-nucleophilic Base : If K₂CO₃ is ineffective, switching to a more soluble and basic carbonate like Cs₂CO₃ can accelerate the reaction without introducing significant side reactions.

  • Increase Temperature Incrementally : If the above steps do not suffice, gradually increase the temperature in 10 °C increments while monitoring for the formation of the undesired regioisomer by TLC or LC-MS.

Protocol: Optimized SNAr Synthesis
ParameterRecommended ConditionRationale
Aryl Substrate 1-(3,4-Difluorophenyl)ethanone (1.0 eq)The F at C4 is highly activated by the para-acetyl group.
Nucleophile 3-Methylpiperidine (1.1 - 1.2 eq)A slight excess drives the reaction to completion.
Base K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (1.5 eq)Moderately basic, low nucleophilicity. Cs₂CO₃ offers better solubility.
Solvent Anhydrous DMSO or NMPPolar aprotic solvent accelerates SNAr.
Temperature 90 - 120 °CBalances reaction rate with selectivity. Monitor progress closely.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at elevated temperatures.
Part 3: Troubleshooting the Buchwald-Hartwig Amination Route

This palladium-catalyzed method is powerful but sensitive to the interplay between the catalyst, ligand, base, and solvent. [1] Q4: My main side-product is 1-(3-fluorophenyl)ethanone from hydrodehalogenation. How can this be minimized?

A4: Hydrodehalogenation is a common side reaction in Pd-catalyzed couplings and often arises from the β-hydride elimination of palladium-hydride species. To suppress this:

  • Ligand Selection : Use bulky, electron-rich phosphine ligands. Ligands like tBuXPhos or RuPhos are specifically designed to promote rapid reductive elimination (the final C-N bond-forming step), which outcompetes the pathways leading to hydrodehalogenation. The choice of ligand is critical and substrate-dependent. [2][3]* Base Selection : Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) is a common choice. Avoid bases with available β-hydrogens. Ensure the base is of high purity and handled under inert conditions.

  • Solvent : Anhydrous, deoxygenated solvents are crucial. Toluene or dioxane are standard choices. Protic solvents or residual water can be sources of hydrogen.

  • Temperature : Run the reaction at the lowest temperature that allows for a reasonable rate (typically 80-110 °C).

Q5: The reaction stalls, and I observe incomplete conversion of my aryl bromide. What is the likely cause?

A5: Incomplete conversion often points to catalyst deactivation.

  • Ensure a Strictly Inert Atmosphere : The Pd(0) active catalyst is highly sensitive to oxygen. Thoroughly degas your solvent and maintain a positive pressure of nitrogen or argon throughout the setup and reaction.

  • Ligand-to-Palladium Ratio : A ratio of 1.5:1 to 2.5:1 (ligand:Pd) is typical. Too little ligand can lead to palladium black precipitation (catalyst decomposition), while too much can sometimes inhibit the reaction.

  • Use a Pre-catalyst : Using a well-defined palladium pre-catalyst (e.g., a palladacycle like G3 or G4 XPhos Palladacycle) can provide more consistent and reliable initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Amine Purity : The 3-methylpiperidine should be pure. Certain impurities can act as catalyst poisons.

buchwald Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X (L) Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation Pd0->Deactivation LigEx Ar-Pd(II)-NR2 (L) OxAdd->LigEx Ligand Exchange (HNR2) Hydrode Hydrodehalogenation OxAdd->Hydrode LigEx->Pd0 Reductive Elimination Product Ar-NR2 (Product) LigEx->Product

Caption: Buchwald-Hartwig cycle and key off-cycle pathways.

Protocol: Optimized Buchwald-Hartwig Synthesis
ParameterRecommended ConditionRationale
Aryl Substrate 1-(4-Bromo-3-fluorophenyl)ethanone (1.0 eq)Aryl bromides offer a good balance of reactivity and stability.
Nucleophile 3-Methylpiperidine (1.2 eq)Slight excess ensures complete consumption of the aryl halide.
Pd Source XPhos Pd G3 (1-2 mol%)A robust pre-catalyst that reliably generates the active species.
Ligand XPhos (included in pre-catalyst)A bulky, electron-rich ligand that promotes efficient C-N coupling. [4]
Base NaOtBu or LHMDS (1.4 eq)Strong, non-nucleophilic base.
Solvent Anhydrous, degassed Toluene or DioxaneAprotic, non-coordinating solvent.
Temperature 100 °CA standard temperature for this type of coupling.
Atmosphere Strictly Inert (Glovebox or Schlenk line)Critical for preventing catalyst deactivation.
Part 4: Purification Strategies

Q6: How can I effectively purify my final product and remove the common side-products?

A6: The purification strategy depends on the side-product profile.

  • Acid-Base Extraction : The product, being a tertiary amine, is basic. An effective initial cleanup is to dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a protonated salt, while non-basic impurities (like the hydrodehalogenation product or starting aryl halide) will remain in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent.

  • Silica Gel Chromatography : This is the most common method for final purification.

    • To separate the desired product from the regioisomer (SNAr route) : These isomers often have very similar polarities. A shallow gradient of ethyl acetate in hexanes (or heptane) on high-purity silica gel may be required. Careful fraction collection is key.

    • To separate the desired product from the hydrodehalogenation side-product (Buchwald-Hartwig route) : The hydrodehalogenation product is significantly less polar than the desired amine product. Separation is typically straightforward using a standard gradient (e.g., 5% to 30% ethyl acetate in hexanes).

  • Recrystallization : If the final product is a solid and of sufficient purity (>95%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) can be an excellent method for achieving high purity.

References
  • Kosolapov, D., & Kochev, S. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-1. [Link]

  • Li, Y., et al. (2022). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Molecules, 27(15), 4987. [Link]

  • Beecham Group PLC. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(11), 7545–7553. [Link]

  • Mallik, U., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 12(45), 29339-29350. [Link]

  • Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]

  • Le, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Total Organic Chemistry. (2021). Nucleophilic Aromatic Substitution and Benzyne. YouTube. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Kiss, L., et al. (2017). Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction. Molecules, 22(5), 759. [Link]

  • Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Le, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Mallik, U., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 12(45), 29339-29350. [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Park, H., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. ARKIVOC, 2012(5), 177-186. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15609. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating HTS Hits for 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for academic and industry researchers navigating the critical path of validating High-Throughput Screening (HTS) hits. Specifically, we will focus on a hypothetical series of kinase inhibitor candidates based on the 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone scaffold. Our objective is to progress from a list of initial "hits" to a prioritized set of validated leads with a clear rationale for advancement.

The journey from a primary HTS hit to a viable lead candidate is fraught with potential pitfalls, from misleading assay artifacts to unfavorable pharmacological properties. Therefore, a rigorous, multi-faceted validation cascade is not just recommended—it is essential to avoid costly late-stage failures.[1] This guide eschews a simple checklist in favor of a logical, decision-based workflow, explaining the scientific reasoning behind each step to build a robust data package for your chemical series.

The Validation Funnel: A Strategic Overview

The core principle of hit validation is a staged filtration process. We start with a large number of initial hits and systematically apply increasingly stringent and physiologically relevant assays to eliminate false positives and poorly performing compounds. This iterative process allows for the efficient allocation of resources to the most promising analogs.

G HTS Primary HTS Hits (e.g., 1000s of compounds) Confirmation Hit Confirmation & Purity Analysis HTS->Confirmation Re-test primary assay Biochemical Biochemical Potency (IC50) & Orthogonal Assays Confirmation->Biochemical Confirm structure & >95% purity Cellular Cell-Based Activity (EC50) & Target Engagement Biochemical->Cellular Potency < 1µM Biochem_Fail Inactive / Artifacts Biochemical->Biochem_Fail Selectivity Kinome Selectivity Profiling Cellular->Selectivity Cellular activity confirmed Cell_Fail No Cellular Activity Cellular->Cell_Fail ADME Early ADME Profiling Selectivity->ADME Favorable selectivity window Select_Fail Promiscuous Inhibitor Selectivity->Select_Fail Lead Validated Lead Candidates (e.g., 2-3 compounds) ADME->Lead Good drug-like properties ADME_Fail Poor ADME Profile ADME->ADME_Fail

Caption: High-level workflow for HTS hit validation and lead prioritization.

Phase 1: Hit Confirmation and Biochemical Characterization

The initial phase focuses on confirming the activity observed in the primary screen and establishing a direct interaction between the compound and the kinase target. It is critical to rule out assay artifacts and non-specific inhibition mechanisms early on.[1]

Hit Confirmation and Orthogonal Testing

The Rationale: The primary HTS assay, optimized for speed and scale, may be susceptible to interferences.[2] Therefore, the first step is to re-test the initial hits in the same assay to confirm activity. Following this, an orthogonal assay—one with a different detection method—is crucial.[3] For instance, if the primary screen used a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), an orthogonal assay could be a fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method that directly measures substrate phosphorylation or inhibitor binding.[2][4] This approach ensures the observed activity is not an artifact of the specific assay technology.

IC50 Determination and Mechanism of Action

The Rationale: Once activity is confirmed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5] This allows for the rank-ordering of analogs and provides the first glimpse into the Structure-Activity Relationship (SAR).[6][7]

Biochemical assays are the workhorse for this stage.[5] A widely used, robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4] Its sensitivity and resistance to signal interference make it a reliable choice for generating precise IC50 values.[2][4]

At this stage, it's also beneficial to investigate the mechanism of action, particularly ATP competition. Since the vast majority of kinase inhibitors target the ATP-binding site, confirming this interaction is a key validation step.[5] This can be achieved by running the IC50 determination at different ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration indicates a competitive binding mode.

AnalogPrimary Screen (% Inhibition)Confirmed IC50 (nM) [ADP-Glo]Orthogonal Assay IC50 (nM) [TR-FRET]ATP Competition
Analog A 85%7590Competitive
Analog B 82%150180Competitive
Analog C 91%>10,000>10,000N/A (Inactive)
Analog D 78%500>10,000Artifact

Interpretation: Analog C is a clear false positive from the primary screen. Analog D shows activity in the primary assay format but not the orthogonal one, suggesting it is an assay artifact. Analogs A and B are confirmed, potent, ATP-competitive inhibitors worthy of further investigation.

Phase 2: Cellular Activity and Target Engagement

The Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, rapid efflux, or metabolic instability.[8] Therefore, transitioning to cell-based assays is a critical step to assess a compound's potential as a therapeutic agent.

Cellular Potency (EC50) Determination

Cellular assays measure the functional consequence of inhibiting the target kinase within a living cell.[9] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.[9] This can be done using technologies like AlphaScreen SureFire® or HTRF®, which are homogeneous assays suitable for a 384-well plate format.[4] The resulting half-maximal effective concentration (EC50) provides a more physiologically relevant measure of potency.

Target Engagement Assays

The Rationale: To confirm that the observed cellular activity is a direct result of the compound binding to its intended target, a target engagement assay is employed. This is a crucial step to de-risk the project and ensure you are not pursuing a lead based on off-target effects. The NanoBRET™ Target Engagement Assay is a powerful method that measures compound binding at a specific target kinase in living cells.[9] It works by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[9] Competitive displacement of the probe by a test compound results in a loss of BRET signal, allowing for a quantitative measure of target occupancy.

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase Kinase- NanoLuc Tracer Fluorescent Tracer Kinase->Tracer BRET Signal Kinase_Inhib Kinase- NanoLuc Tracer_Inhib Fluorescent Tracer Kinase_Inhib->Tracer_Inhib No BRET Inhibitor Inhibitor Inhibitor->Kinase_Inhib Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

AnalogBiochemical IC50 (nM)Cellular EC50 (nM) (p-Substrate)Target Engagement IC50 (nM) [NanoBRET]
Analog A 75250220
Analog B 15050004800

Interpretation: Analog A shows a good correlation between biochemical potency, target engagement, and cellular activity, with a reasonable potency shift that can be attributed to factors like cellular ATP concentration and membrane transport.[8] Analog B, while biochemically potent, is significantly weaker in the cellular assay, suggesting potential issues with cell permeability or efflux, making it a less desirable candidate.

Phase 3: Selectivity and Early Safety Profiling

The Rationale: Kinases are a large family of structurally related enzymes, and achieving selectivity can be challenging.[5] Off-target inhibition can lead to unexpected toxicities or mask the true phenotype of inhibiting the intended target. Therefore, early assessment of selectivity is paramount.[10][11]

Kinome Selectivity Profiling

Promising analogs should be screened against a broad panel of kinases to create a selectivity profile.[8] Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's specificity.[12][13] These screens are typically run at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target liabilities.[6] Any significant off-target hits should be followed up with full IC50 determinations to quantify the selectivity window.

A highly selective compound is generally preferred, although polypharmacology (intentionally hitting multiple targets) can sometimes be beneficial.[11][14] The key is to understand the compound's interaction map across the kinome to make informed decisions.[11]

Early ADME Profiling

The Rationale: Even a potent and selective compound will fail if it has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters helps to identify potential liabilities that could halt development later on.[15][16][17] These early, high-throughput assays provide critical data for medicinal chemists to optimize the SAR.[18]

Key in vitro ADME assays at this stage include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[15][18][19] A compound that is metabolized too quickly will have a short half-life and may not be effective.

  • Permeability: Often measured using a Caco-2 or PAMPA assay to predict intestinal absorption.[18][19]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is typically active.[19]

AnalogSelectivity (S-Score @ 1µM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, A-B)
Analog A 0.05 (Highly Selective)>60High
Analog E 0.40 (Promiscuous)15Moderate

Interpretation: Analog A demonstrates both high selectivity and a favorable preliminary ADME profile, making it a strong candidate for further optimization and in vivo studies. Analog E, despite potential potency, is promiscuous and has lower metabolic stability, flagging it as a higher-risk compound.

Experimental Protocols

Protocol 1: ADP-Glo™ Biochemical Kinase Assay (IC50 Determination)
  • Prepare a serial dilution of the test compounds (e.g., 11-point, 3-fold dilution starting at 10 µM) in the assay buffer.

  • In a 384-well plate, add 2.5 µL of compound dilution or DMSO vehicle control.

  • Add 2.5 µL of a 2X kinase/substrate solution.

  • Initiate the reaction by adding 5 µL of a 1X ATP solution (at the Kₘ concentration for the kinase).

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a compatible plate reader.

  • Calculate % inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Phospho-Substrate Assay (EC50 Determination)
  • Seed cells known to express the target kinase in a 384-well plate and grow overnight.

  • Prepare a serial dilution of the test compounds in serum-free media.

  • Remove growth media from the cells and add the compound dilutions.

  • Incubate for a predetermined time (e.g., 90 minutes) to allow for target inhibition.[9]

  • If necessary, stimulate the signaling pathway to induce substrate phosphorylation.

  • Lyse the cells and perform a quantitative immunoassay (e.g., HTRF®, AlphaScreen®) using an antibody pair that specifically detects the phosphorylated form of the downstream substrate.

  • Read the plate on a suitable reader and calculate the EC50 value by plotting the signal against the compound concentration.

Conclusion and Forward Look

By following this structured validation cascade, researchers can build a comprehensive data package for their 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone analogs. This process systematically de-risks the chemical series by confirming on-target activity, demonstrating cellular efficacy, and identifying potential liabilities early in the discovery process. The resulting validated lead candidates, like "Analog A" in our example, will have a strong, data-driven rationale for their advancement into more complex preclinical models, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling Services. Available at: [Link]

  • K-METs, T., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link]

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  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Zuccotto, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • ResearchGate. HTS hit validation and inhibitor classification. Available at: [Link]

  • Eurofins Discovery. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. YouTube. Available at: [Link]

  • Wishart, D. S. (2008). Improving Early Drug Discovery through ADME Modelling. Drugs in R&D. Available at: [Link]

  • Tang, C., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Genesis Drug Discovery & Development. ADME Assays. Available at: [Link]

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A Comparative Pharmacokinetic Analysis of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its favorable physicochemical properties often translate to improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of the anticipated pharmacokinetic profile of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and its conceptual derivatives. Given the absence of direct experimental data for this specific compound in the public domain, this analysis is built upon established principles of pharmacokinetics and structure-activity relationships (SAR) derived from structurally related molecules. We will explore the anticipated absorption, distribution, metabolism, and excretion (ADME) properties, supported by detailed experimental protocols for their determination.

Introduction: The Rationale for Derivatization

The parent compound, 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, combines several key structural features: a fluoro-substituted phenyl ring, an ethanone group, and a 3-methylpiperidine moiety. Each of these components is expected to influence the molecule's interaction with biological systems and its overall pharmacokinetic behavior.

Derivatization of this parent structure is a common strategy in medicinal chemistry to optimize drug-like properties. For the purpose of this guide, we will consider the following hypothetical derivatives to illustrate the principles of pharmacokinetic modulation:

  • Derivative A: Unsubstituted Piperidine Analog: 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethanone

  • Derivative B: 4-Methylpiperidine Analog: 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

  • Derivative C: N-Dealkylated Metabolite: 1-(3-Fluoro-4-aminophenyl)ethanone

The comparative analysis of these structures will shed light on the influence of the methyl group's position on the piperidine ring and the impact of the entire piperidine moiety on the pharmacokinetic profile.

Predicted Comparative Pharmacokinetic Profiles

The following table summarizes the predicted pharmacokinetic parameters for the parent compound and its derivatives. These predictions are based on general trends observed for structurally similar molecules and are intended to guide initial lead optimization efforts.

CompoundPredicted Oral BioavailabilityPredicted Metabolic StabilityPredicted CNS PenetrationKey Structural Feature's Influence
Parent Compound ModerateModerate to HighModerateThe 3-methyl group may sterically hinder metabolism at the piperidine ring. The fluorine atom can enhance metabolic stability.[2][3]
Derivative A ModerateModerateModerateRemoval of the methyl group may slightly increase susceptibility to metabolism compared to the parent.
Derivative B ModerateModerate to HighModerateThe 4-position methyl group is less likely to sterically hinder N-dealkylation compared to the 3-position.
Derivative C Low to ModerateLowLowThe primary amine is a site for rapid phase II conjugation, likely leading to faster clearance.

In-Depth Analysis of ADME Profiles

Absorption

The oral bioavailability of these compounds is predicted to be moderate. The presence of the basic piperidine nitrogen will allow for salt formation, which can improve solubility and dissolution, the initial steps in oral absorption. The lipophilicity, a key factor in membrane permeability, is expected to be in a favorable range for absorption. Fluorine substitution can sometimes enhance absorption.[4]

Distribution

The volume of distribution (Vd) is anticipated to be moderate to high, suggesting distribution into tissues. The degree of plasma protein binding is a critical determinant of the unbound drug concentration available to exert its pharmacological effect. Compounds with a high degree of protein binding generally have a lower fraction of free drug.[5] The lipophilicity of these compounds suggests they will bind to plasma proteins such as albumin and alpha-1-acid glycoprotein.

Metabolism

The primary sites of metabolism for the parent compound and its piperidine-containing derivatives are anticipated to be:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the phenyl ring, leading to the formation of 1-(3-Fluoro-4-aminophenyl)ethanone (Derivative C) and 3-methylpiperidine.

  • Oxidation of the piperidine ring: Hydroxylation at various positions on the piperidine ring. The position of the methyl group in the parent compound (3-position) may influence the regioselectivity of this oxidation.[6]

  • Reduction of the ethanone group: Conversion of the ketone to a secondary alcohol.

  • Conjugation: The resulting hydroxylated metabolites and the primary amine of Derivative C can undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

The fluorine atom on the phenyl ring is expected to increase metabolic stability by blocking a potential site of aromatic hydroxylation.[7] The metabolic stability of piperidine-containing compounds can be influenced by substituents on the ring.[8]

Excretion

The primary route of excretion for these compounds and their metabolites is expected to be renal, following metabolic conversion to more polar derivatives. A smaller portion may be eliminated through biliary excretion into the feces.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profiles of these compounds, a series of in vivo and in vitro experiments are essential.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine key parameters following intravenous and oral administration.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of the test compounds.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV): Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) as a bolus injection into the tail vein at a dose of 1-2 mg/kg.

    • Oral (PO): Administer the compound suspended in a vehicle (e.g., 0.5% methylcellulose in water) by oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approximately 0.1 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of the test compounds in liver microsomes.

Methodology:

  • Incubation: Incubate the test compound (at a final concentration of 1 µM) with pooled liver microsomes (from human or rodent species) and the cofactor NADPH in a phosphate buffer at 37°C.

  • Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Metabolic_Stability_Workflow Compound Test Compound (1 µM) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Sampling Sample at t = 0, 5, 15, 30, 60 min Incubation->Sampling Termination Quench with Acetonitrile Sampling->Termination Analysis LC-MS/MS Analysis Termination->Analysis Calculation Calculate t½ and Intrinsic Clearance Analysis->Calculation

Caption: Workflow for an in vitro metabolic stability assay.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

Objective: To determine the fraction of the test compound bound to plasma proteins.

Methodology:

  • Apparatus: Use a rapid equilibrium dialysis (RED) device, which consists of individual wells divided by a semipermeable membrane.

  • Procedure: Add plasma containing the test compound to one chamber and a protein-free buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated using the formula: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100.

PPB_Workflow cluster_Setup RED Device Setup cluster_Analysis Analysis Plasma_Chamber Plasma + Test Compound Equilibration Incubate at 37°C (Equilibrium Dialysis) Plasma_Chamber->Equilibration Buffer_Chamber Protein-Free Buffer Buffer_Chamber->Equilibration Sampling Sample Both Chambers Equilibration->Sampling LC_MS_Analysis LC-MS/MS Analysis Sampling->LC_MS_Analysis Calculation Calculate % Protein Binding LC_MS_Analysis->Calculation

Caption: Workflow for a plasma protein binding assay using equilibrium dialysis.

Conclusion and Future Directions

This guide provides a framework for understanding and predicting the pharmacokinetic profiles of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and its derivatives. The structural modifications discussed are expected to have a discernible impact on the ADME properties of the parent molecule. The provided experimental protocols serve as a starting point for the empirical determination of these crucial parameters.

For researchers and drug development professionals, the key takeaway is the importance of early and iterative pharmacokinetic assessment. By understanding the structure-pharmacokinetic relationships, medicinal chemists can rationally design and synthesize new derivatives with improved drug-like properties, ultimately increasing the probability of success in bringing a new therapeutic agent to the clinic. Future work should focus on the synthesis of these proposed derivatives and the execution of the described experimental protocols to validate these predictions and further refine the understanding of their pharmacokinetic behavior.

References

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On-Target Activity of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: A Comparative Guide to Confirmation Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the unambiguous confirmation of a compound's on-target activity. This guide provides an in-depth, technical comparison of methodologies for validating the target of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone , with a primary focus on the robust and definitive approach of knockout models. While the specific target of this compound is not publicly documented, its phenylpiperidine scaffold is prevalent in compounds targeting G-protein coupled receptors (GPCRs), particularly those involved in central nervous system pathologies.[1][2]

Therefore, for the purpose of this illustrative guide, we will hypothesize that through initial screening and in silico predictions, the putative target of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is a novel GPCR, which we shall refer to as the "Fictional G-Protein Coupled Receptor" (FGPR) . We will presume that FGPR is implicated in a pro-inflammatory signaling cascade. This guide will navigate the experimental journey from this hypothesis to its rigorous validation.

The Imperative of Target Validation: Mitigating Risk in Drug Development

The high attrition rate of drug candidates in clinical trials is often attributed to a lack of efficacy or unforeseen toxicity.[3] A significant contributor to these failures is an incomplete understanding of the drug's mechanism of action, including ambiguity about its true molecular target.[4] Robust target validation early in the discovery pipeline is therefore not just a matter of scientific rigor, but a critical risk mitigation strategy.[3] Genetic methods, such as the use of knockout models, are considered the gold standard for target validation as they provide the most direct evidence of a target's role in a biological process and its necessity for a drug's efficacy.[5]

A Multi-Faceted Approach to Target Validation

A comprehensive target validation strategy for 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone should be multi-pronged, beginning with computational approaches and culminating in definitive genetic validation.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Given the novelty of the compound, the initial step involves generating a plausible hypothesis for its molecular target. This is achieved through computational methods that leverage the compound's structure.[6][7]

  • Ligand-Based Approaches: These methods compare the structure of our compound to databases of known ligands with annotated biological targets. Tools like SwissTargetPrediction and other similarity search algorithms can provide a probabilistic ranking of potential targets.[8]

  • Structure-Based Approaches: If a high-quality 3D structure of potential targets is available, molecular docking simulations can predict the binding affinity and pose of the compound within the target's binding site.[9]

For our hypothetical scenario, we assume these in silico approaches have pointed towards FGPR as a high-probability target for 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone .

Phase 2: Initial Experimental Validation (Hypothesis Corroboration)

Before committing to the resource-intensive generation of knockout models, initial, more rapid experimental assays are prudent to corroborate the in silico predictions.

  • Biochemical Assays: If recombinant FGPR protein is available, direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a physical interaction between the compound and the protein.[10]

  • Cell-Based Functional Assays: In a cell line endogenously or exogenously expressing FGPR, the effect of the compound on downstream signaling can be measured. For a GPCR, this could involve assays for second messengers like cAMP or calcium flux.[11]

A positive outcome in these initial assays strengthens the hypothesis that FGPR is the direct target.

Phase 3: Definitive Target Validation Using Knockout Models

The gold standard for confirming that the observed phenotype of a drug is mediated through its intended target is the use of a knockout model, where the gene encoding the target is permanently inactivated.[5][6] The advent of CRISPR-Cas9 technology has made the generation of such models more efficient and precise than ever before.[8][12]

The Power of CRISPR-Cas9 for Generating Knockout Models

The CRISPR-Cas9 system allows for targeted DNA cleavage at a specific genomic locus, guided by a single guide RNA (sgRNA).[13] The subsequent error-prone repair by the cell's non-homologous end joining (NHEJ) pathway often results in insertions or deletions (indels) that lead to a frameshift mutation and a non-functional protein.[13] This provides a complete loss-of-function model, which is a powerful tool for target validation.

Experimental Workflow: Validating FGPR as the Target of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

The following workflow outlines the key steps to definitively test the on-target activity of our compound using an FGPR knockout model.

G cluster_0 CRISPR-Cas9 Knockout Model Generation cluster_1 Phenotypic Assays cluster_2 Data Analysis and Interpretation A Design and Synthesize sgRNAs targeting FGPR B Deliver Cas9 and sgRNAs into target cells A->B C Isolate and expand single-cell clones B->C D Validate FGPR knockout (Sequencing, Western Blot) C->D E Treat Wild-Type (WT) and FGPR-KO cells with compound D->E F Measure downstream signaling (e.g., cytokine release) E->F G Assess cellular phenotype (e.g., migration, proliferation) E->G H Compare compound effect in WT vs. KO cells I Confirm loss of compound activity in KO cells H->I J Definitive On-Target Validation

Caption: Experimental workflow for validating on-target activity using a knockout model.

Detailed Experimental Protocols

Protocol 1: Generation of FGPR Knockout Cell Line using CRISPR-Cas9

  • sgRNA Design and Synthesis: Design at least two different sgRNAs targeting an early exon of the FGPR gene to maximize the likelihood of generating a loss-of-function mutation. Synthesize the sgRNAs.

  • Delivery of CRISPR Components: Co-transfect the target cell line (e.g., a human monocytic cell line if FGPR is involved in inflammation) with a plasmid expressing Cas9 nuclease and the synthesizes sgRNAs.

  • Single-Cell Cloning: After transfection, seed the cells at a very low density to allow for the growth of colonies from single cells.

  • Screening and Validation:

    • Genomic DNA Sequencing: For each clonal population, amplify and sequence the genomic region targeted by the sgRNAs to identify clones with frameshift-inducing indels.

    • Western Blot Analysis: Confirm the absence of the FGPR protein in the putative knockout clones by Western blot using a validated antibody.

Protocol 2: On-Target Activity Assay in WT vs. FGPR-KO Cells

  • Cell Seeding: Plate both wild-type (WT) and validated FGPR-knockout (KO) cells at the same density.

  • Compound Treatment: Treat the cells with a dose-range of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone . Include a vehicle control.

  • Stimulation: If FGPR activity is ligand-dependent, stimulate the cells with the known or suspected FGPR agonist.

  • Phenotypic Readout: After an appropriate incubation period, measure a downstream biomarker of FGPR signaling. For our pro-inflammatory FGPR, this could be the quantification of a key cytokine (e.g., IL-6 or TNF-α) in the cell supernatant using ELISA.

  • Data Analysis: Compare the dose-response curve of the compound in WT and KO cells.

Expected Results and Interpretation

The expected outcome that would confirm on-target activity is a significant reduction or complete abrogation of the compound's effect in the FGPR-KO cells compared to the WT cells.

Cell LineTreatmentFGPR Agonist StimulationCytokine Release (pg/mL)
Wild-Type Vehicle+1000 ± 50
Compound (1 µM)+200 ± 25
FGPR-KO Vehicle+150 ± 20
Compound (1 µM)+145 ± 18

Table 1: Hypothetical Data Confirming On-Target Activity. The compound significantly reduces agonist-induced cytokine release in wild-type cells, but has no effect in FGPR-knockout cells, where the baseline is already low due to the absence of the target.

Comparison with Alternative Target Validation Methods

While knockout models provide the most definitive evidence, other techniques can offer complementary information or may be more suitable in certain contexts.

MethodPrincipleAdvantagesDisadvantages
CRISPR Knockout Permanent gene inactivation.Definitive, stable, complete loss-of-function.Time-consuming to generate and validate clones, potential for off-target gene editing.
RNA interference (RNAi) Transient knockdown of mRNA.Faster than generating KO lines, tunable knockdown levels.Incomplete knockdown, potential for off-target effects, transient nature.
CRISPR interference (CRISPRi) Transcriptional repression of the target gene.Reversible, titratable gene suppression.[1]Requires expression of dCas9-repressor fusion, may not achieve complete knockdown.
Chemical Proteomics Affinity-based capture of protein targets from cell lysates.Unbiased, can identify novel targets and off-targets.Can be technically challenging, may identify indirect binders.

Table 2: Comparison of Target Validation Methodologies.

Signaling Pathway Context

Understanding the signaling pathway in which the target operates is crucial for designing relevant functional assays. For our hypothetical FGPR, a typical pro-inflammatory GPCR signaling cascade might be as follows:

G cluster_0 FGPR Signaling Cascade cluster_1 Point of Intervention A Agonist B FGPR A->B C G-protein (Gq/11) B->C D Phospholipase C C->D E IP3 & DAG D->E F Calcium Release E->F G PKC Activation E->G H NF-κB Activation F->H G->H I Pro-inflammatory Cytokine Gene Transcription H->I J Cytokine Release (IL-6, TNF-α) I->J K 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone (Antagonist) K->B

Caption: Hypothesized pro-inflammatory signaling pathway of FGPR.

This pathway provides multiple points for assay development to probe the effects of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and to confirm the functional consequences of FGPR knockout.

Conclusion

Confirming the on-target activity of a novel compound like 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone is a cornerstone of successful drug development. While a combination of in silico, biochemical, and cell-based methods is essential for building a strong case for a putative target, the use of knockout models, particularly those generated via CRISPR-Cas9, offers an unparalleled level of certainty. By demonstrating a loss of the compound's pharmacological effect in a cell line where the proposed target has been definitively removed, researchers can proceed with confidence, knowing that their therapeutic candidate is acting through the intended mechanism. This rigorous, genetically-grounded approach to target validation is an indispensable tool in the modern drug discovery arsenal.

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1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
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